1-Ethyl-1H-pyrazole-3-carboxylic acid

Electrosynthesis Halogenation Process Chemistry

This specific regioisomer (3-carboxylic acid, N-1 ethyl) delivers an 11 percentage-point higher yield in electrochemical chlorination versus the N-methyl analog, directly reducing cost-per-kilogram in 4-halogenated pyrazole syntheses. The definitive melting point (176–177°C) enables immediate identity verification upon receipt, eliminating regioisomer mix-up risks that can derail SAR campaigns. For medicinal chemistry and process R&D teams requiring unambiguous 3-carboxylic acid regiochemistry, this compound is the validated, efficiency-optimized choice.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 400755-44-4
Cat. No. B1268380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-pyrazole-3-carboxylic acid
CAS400755-44-4
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
InChIKeyYRKRPSDCHZQNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 400755-44-4) Technical Baseline for Scientific Procurement


1-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 400755-44-4) is a heterocyclic building block belonging to the pyrazole-3-carboxylic acid class, characterized by a five-membered ring with an ethyl substituent at the N-1 position and a carboxylic acid group at the C-3 position . With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, this compound serves as a versatile scaffold for constructing bioactive molecules, particularly in the synthesis of pharmaceutical intermediates and agrochemicals where regiochemical precision at the pyrazole core is critical [1].

Why 1-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 400755-44-4) Cannot Be Interchanged with Positional Isomers or N-Methyl Analogs


Substituting 1-ethyl-1H-pyrazole-3-carboxylic acid with its 5-carboxylic acid regioisomer (CAS 400755-43-3) or the N-methyl analog (CAS 25016-20-0) introduces quantifiable changes in both physical properties and synthetic reactivity that directly impact downstream process efficiency. The 3-carboxylic acid isomer exhibits a melting point approximately 90 °C higher than the 5-carboxylic acid isomer , and under identical electrochemical chlorination conditions, the ethyl-substituted 3-carboxylic acid demonstrates an 11 percentage-point yield advantage over its N-methyl counterpart [1]. These differences are not merely academic; they translate to measurable variations in crystallization behavior, reaction yields, and ultimately, the cost-per-kilogram of target derivatives in medicinal chemistry and agrochemical campaigns.

1-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 400755-44-4) Comparative Quantitative Evidence for Procurement Decisions


Electrochemical Chlorination Yield: 1-Ethyl-3-carboxylic acid vs. N-Methyl Analog and 5-Carboxylic Acid Isomer

In a comparative study of galvanostatic chlorination at a Pt anode in aqueous NaCl, 1-ethylpyrazole-3-carboxylic acid produced the 4-chloro derivative in 80% yield. Under identical conditions, the N-methyl analog (1-methylpyrazole-3-carboxylic acid) gave only 69% yield, while the 1-methylpyrazole-5-carboxylic acid isomer achieved 93% yield [1]. This data establishes that the ethyl-substituted 3-carboxylic acid offers an intermediate reactivity profile—superior to its N-methyl counterpart but distinct from the more reactive 5-carboxylic acid isomer—enabling predictable, controlled functionalization in multi-step syntheses.

Electrosynthesis Halogenation Process Chemistry

Melting Point Differential: 1-Ethyl-3-carboxylic acid vs. 1-Ethyl-5-carboxylic acid Regioisomer

The 3-carboxylic acid regioisomer exhibits a melting point of 176–177 °C (isopropanol) , whereas the 5-carboxylic acid regioisomer (CAS 400755-43-3) has a reported melting point of 86.53 °C [1]. This approximately 90 °C difference represents a substantial divergence in thermal behavior that directly affects handling, storage, and purification strategies.

Physical Chemistry Crystallization Purification

Regiochemical Identity Verification: Distinguishing 3-Carboxylic Acid from 5-Carboxylic Acid Isomer via Melting Point

The melting point of 1-ethyl-1H-pyrazole-3-carboxylic acid (176–177 °C) serves as a simple, cost-effective identity test to differentiate it from the 5-carboxylic acid regioisomer (CAS 400755-43-3), which melts at 86.53 °C [1]. This 90 °C disparity is large enough to allow unambiguous identification using standard laboratory melting point apparatus, reducing reliance on more expensive or time-consuming spectroscopic methods for incoming quality control.

Quality Control Analytical Chemistry Identity Testing

Synthetic Accessibility: Comparative Reactivity Profile for 4-Position Functionalization

The 80% yield observed for electrochemical chlorination of 1-ethylpyrazole-3-carboxylic acid [1] positions it as a more efficient starting material than the N-methyl analog (69% yield) for accessing 4-substituted pyrazole-3-carboxylic acid derivatives. Furthermore, this yield is significantly higher than that of 1-methyl-3-nitropyrazole-5-carboxylic acid (4% yield under identical conditions) [1], demonstrating that the combination of an ethyl group at N-1 and a carboxylic acid at C-3 creates a favorable electronic environment for electrophilic substitution at the C-4 position.

Electrosynthesis Regioselectivity Building Block Utility

1-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 400755-44-4): Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of 4-Substituted Pyrazole-3-carboxylic Acid Derivatives via Electrophilic Halogenation

Based on the 80% chlorination yield reported for this compound under electrochemical conditions [1], 1-ethyl-1H-pyrazole-3-carboxylic acid is the preferred starting material when the synthetic objective is a 4-halogenated pyrazole-3-carboxylic acid derivative. The +11 percentage-point yield advantage over the N-methyl analog translates directly to reduced material costs and higher throughput in multi-step sequences. This is particularly relevant for medicinal chemistry teams synthesizing libraries of 4-substituted pyrazole-3-carboxamides for structure-activity relationship (SAR) exploration.

Regiochemically-Defined Pyrazole Building Blocks for Pharmaceutical Lead Optimization

The unambiguous melting point of 176–177 °C [1] enables straightforward identity confirmation upon receipt, mitigating the risk of regioisomer mix-ups that could derail lead optimization campaigns. This compound should be specified in procurement requests when the synthetic route requires a pyrazole core with a carboxylic acid at the 3-position and an ethyl group at the N-1 position, as substitution with the 5-carboxylic acid isomer (CAS 400755-43-3, mp 86.53 °C ) would lead to different reactivity and final compound identity.

Process Chemistry Development for 4-Chloropyrazole Intermediates

For process chemists developing scalable routes to 4-chloropyrazole-3-carboxylic acid intermediates, the 80% yield reported for this compound [1] provides a quantitative benchmark for process optimization. While the 1-methylpyrazole-5-carboxylic acid isomer shows a higher yield (93%), the 3-carboxylic acid regioisomer is specifically required for targets where the carboxylic acid must be at the 3-position. The data supports that this specific compound offers the optimal balance of regiochemical identity and synthetic efficiency for 3-carboxylic acid targets.

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